molecular formula C8H14ClN7 B2444117 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2105013-19-0

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2444117
CAS No.: 2105013-19-0
M. Wt: 243.7
InChI Key: KWBJMHMCOJWMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Mechanism of Action

Mode of Action

The compound acts as an AT1 receptor inhibitor . By blocking the AT1 receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure. Additionally, by inhibiting the action of angiotensin II, it also reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, further contributing to a decrease in blood pressure .

Biochemical Pathways

The inhibition of the AT1 receptor disrupts the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the reabsorption of sodium and water in the kidneys. As a result, there is a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of the action of this compound is the reduction of blood pressure . By inhibiting the AT1 receptor, it causes vasodilation and reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure . This can be beneficial in the treatment of conditions such as hypertension.

Chemical Reactions Analysis

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJMHMCOJWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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